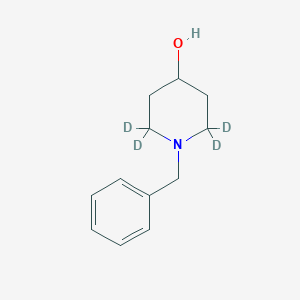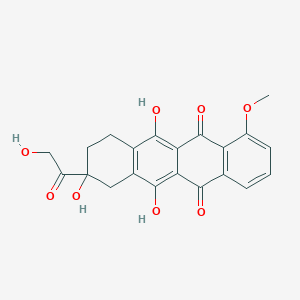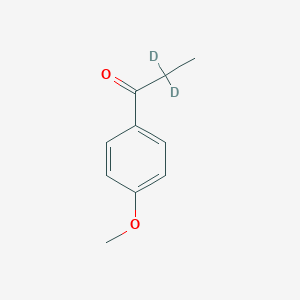
4'-Methoxypropiophenone-d2
Übersicht
Beschreibung
4’-Methoxypropiophenone-d2 is a biochemical used for proteomics research . It has a molecular formula of C10H10D2O2 and a molecular weight of 166.21 . It appears as an oil and is soluble in acetone, chloroform, dichloromethane, and ethyl acetate . It is stored at -20° C .
Synthesis Analysis
The synthesis of 4’-Methoxypropiophenone-d2 involves adjusting reaction conditions such as temperature, pressure, catalyst, and solvent to control the selectivity and stereochemistry of the hydrogenation process .Molecular Structure Analysis
The molecular structure of 4’-Methoxypropiophenone-d2 is represented by the formula C10H10D2O2 . The InChI representation of the molecule is InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving 4’-Methoxypropiophenone-d2 are influenced by factors such as temperature, pressure, catalyst, and solvent . The reaction conditions can be adjusted to control the selectivity and stereochemistry of the hydrogenation process .Physical And Chemical Properties Analysis
4’-Methoxypropiophenone-d2 is a liquid with a refractive index of n20/D 1.5465 (lit.) . It has a boiling point of 273-275 °C (lit.) and a melting point of 27-29 °C (lit.) . The density of the compound is 0.937 g/mL at 25 °C (lit.) .Safety And Hazards
4’-Methoxypropiophenone-d2 is classified as a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .
Zukünftige Richtungen
The future directions of 4’-Methoxypropiophenone-d2 research could involve its use in the synthesis of anethole, a natural aromatic compound used in various fields such as food additives, drug synthesis, natural preservatives, and polymeric materials’ preparation . A recent study has demonstrated the catalytic conversion of biomass-derived 4’-Methoxypropiophenone to anethole using a bifunctional and recyclable Hf-based polymeric nanocatalyst .
Eigenschaften
IUPAC Name |
2,2-dideuterio-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAWPKTWVFKHG-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492152 | |
| Record name | 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxypropiophenone-d2 | |
CAS RN |
91889-35-9 | |
| Record name | 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


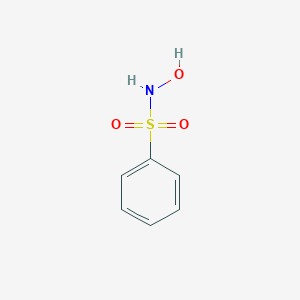
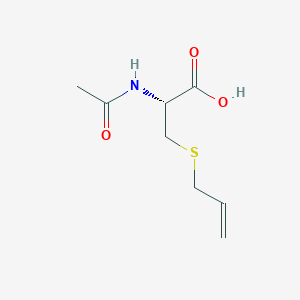
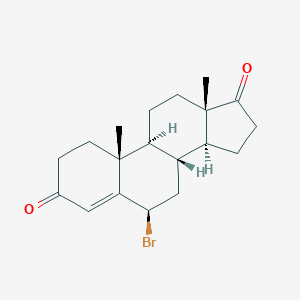

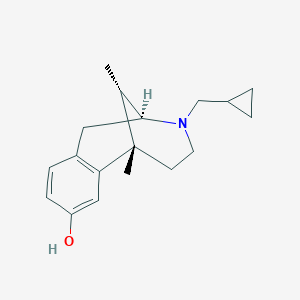
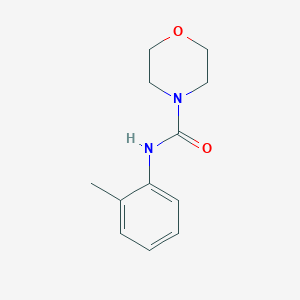
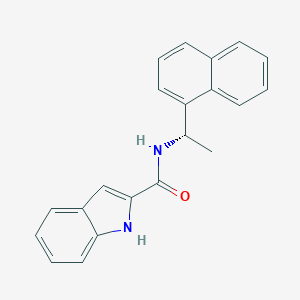
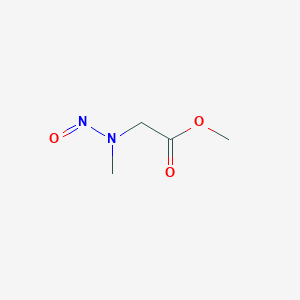
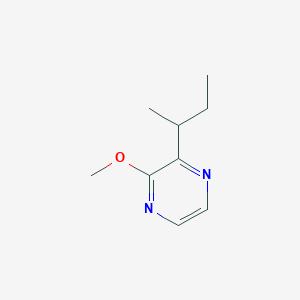
![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)
![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)
